molecular formula C14H18F2N4O2S B10955313 4-{[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]sulfonyl}-1-ethyl-3,5-dimethyl-1H-pyrazole

4-{[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]sulfonyl}-1-ethyl-3,5-dimethyl-1H-pyrazole

Cat. No.: B10955313
M. Wt: 344.38 g/mol
InChI Key: QKTKOEXWFJGCPD-UHFFFAOYSA-N
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Description

4-{[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]sulfonyl}-1-ethyl-3,5-dimethyl-1H-pyrazole is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structural features, including a cyclopropyl group, a difluoromethyl group, and a sulfonyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]sulfonyl}-1-ethyl-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate hydrazones with cyclopropyl and difluoromethyl substituents under controlled conditions. The reaction conditions often include the use of catalysts such as transition metals or organocatalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often requires the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

4-{[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]sulfonyl}-1-ethyl-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 4-{[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]sulfonyl}-1-ethyl-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Properties

Molecular Formula

C14H18F2N4O2S

Molecular Weight

344.38 g/mol

IUPAC Name

4-[3-cyclopropyl-5-(difluoromethyl)pyrazol-1-yl]sulfonyl-1-ethyl-3,5-dimethylpyrazole

InChI

InChI=1S/C14H18F2N4O2S/c1-4-19-9(3)13(8(2)17-19)23(21,22)20-12(14(15)16)7-11(18-20)10-5-6-10/h7,10,14H,4-6H2,1-3H3

InChI Key

QKTKOEXWFJGCPD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2C(=CC(=N2)C3CC3)C(F)F)C

Origin of Product

United States

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